molecular formula C7H2Br2ClF3 B1613496 3-Chloro-2,5-dibromobenzotrifluoride CAS No. 1027512-72-6

3-Chloro-2,5-dibromobenzotrifluoride

Cat. No.: B1613496
CAS No.: 1027512-72-6
M. Wt: 338.34 g/mol
InChI Key: LRAHWXYALPXVCG-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dibromobenzotrifluoride is a halogenated benzotrifluoride derivative with the molecular formula C₇H₂ClBr₂F₃ (calculated molecular weight: 338.34 g/mol). It features a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 1, chlorine at position 3, and bromine atoms at positions 2 and 4. This compound belongs to a class of aromatic trifluoromethyl derivatives widely used in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of -CF₃ and halogens, which enhance stability and modulate reactivity.

Properties

CAS No.

1027512-72-6

Molecular Formula

C7H2Br2ClF3

Molecular Weight

338.34 g/mol

IUPAC Name

2,5-dibromo-1-chloro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H

InChI Key

LRAHWXYALPXVCG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-2,5-dibromobenzotrifluoride with structurally related benzotrifluoride derivatives, focusing on molecular properties, substituent effects, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
3-Chloro-2,5-dibromobenzotrifluoride C₇H₂ClBr₂F₃ 338.34 (calculated) Cl (3), Br (2,5), -CF₃ (1) High halogen content suggests potential use in flame retardants or bioactive intermediates.
2-Chloro-3,5-dinitrobenzotrifluoride C₇H₂ClF₃N₂O₄ 270.55 Cl (2), NO₂ (3,5), -CF₃ (1) Nitro groups confer explosive hazards; used in high-energy materials.
3-Chloro-4,5-difluorobenzotrifluoride C₇H₂ClF₅ 240.54 (calculated) Cl (3), F (4,5), -CF₃ (1) Lower molecular weight and enhanced polarity; agrochemical precursor.
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O 241.01 (calculated) Cl (3), -CF₃ (5), -COCl (1) Reactive acylating agent in peptide synthesis.

Substituent Effects on Reactivity and Stability

  • Halogen Type and Position: Bromine’s larger atomic radius (vs. The chlorine and bromine in the target compound may act as leaving groups in nucleophilic aromatic substitution reactions.
  • Electron-Withdrawing Groups: The -CF₃ group stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to non-fluorinated analogs. Nitro groups (as in 2-Chloro-3,5-dinitrobenzotrifluoride) further deactivate the ring but introduce explosive hazards.
  • Functional Group Diversity : The benzoyl chloride derivative (3-Chloro-5-(trifluoromethyl)benzoyl chloride) exhibits high reactivity due to the acyl chloride group, unlike the inert -CF₃ in the target compound.

Physical and Hazard Profiles

  • Molecular Weight : Bromine contributes significantly to the target compound’s higher molecular weight (338.34 g/mol) compared to fluorine analogs (e.g., 240.54 g/mol for 3-Chloro-4,5-difluorobenzotrifluoride), suggesting differences in volatility and solubility.
  • Hazards : While nitro-substituted derivatives (e.g., 2-Chloro-3,5-dinitrobenzotrifluoride) pose explosion risks, brominated compounds like the target molecule may exhibit toxicity or environmental persistence due to halogen content.

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